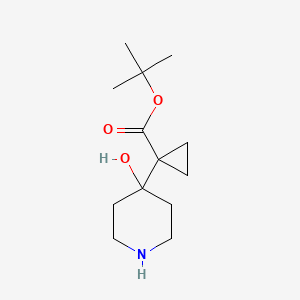

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate” is a chemical compound with the formula C10H19NO3 . It is also known as 1-Boc-4-hydroxypiperidine . This compound is used for research purposes .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 201.26 . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of 6.26 mg/ml .Aplicaciones Científicas De Investigación

Generation and Synthetic Applications

Synthetic Methodologies : The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates have been described, showcasing their utility in creating α-substituted esters. These esters can be further processed into carboxylic acids or reduced to cyclopropanemethanols, offering a pathway for the synthesis of various functional molecules (Häner, Maetzke, & Seebach, 1986).

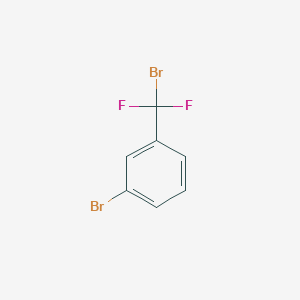

Pharmacological Interest : The synthesis of trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres, from trifluoromethylalkenes demonstrates the compound's relevance in pharmacology. This method provides practical access to cyclopropanes of pharmacological interest, highlighting the compound's role in drug design (Cyr, Flynn-Robitaille, Boissarie, & Marinier, 2019).

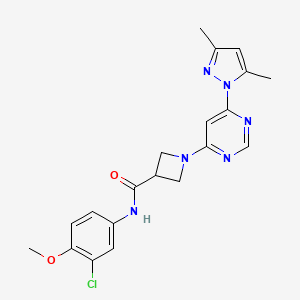

Scaffold for Substituted Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for preparing substituted piperidines, demonstrating the compound's utility in generating diverse molecular architectures (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Advanced Synthetic Techniques

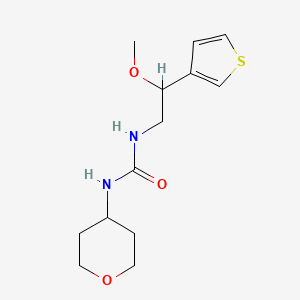

Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes, designed as antidopaminergic agents. This showcases the compound's application in the precise, stereo-controlled synthesis of molecules with potential therapeutic value (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, derivable from tert-butyl carboxylates, have been highlighted as versatile intermediates for the asymmetric synthesis of amines, illustrating the compound's role in producing enantioenriched amines crucial for pharmaceutical applications (Ellman, Owens, & Tang, 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is known to participate in the mitsunobu reaction, a popular method for inverting the stereochemistry of alcohols and for the synthesis of various types of ethers .

Propiedades

IUPAC Name |

tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQZQCBJYFSBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2826010.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2826016.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)